Nicotinic acid, 6-thiocyanatohexyl ester
Description
Nicotinic acid, 6-thiocyanatohexyl ester (C₁₂H₁₄N₂O₂S) is a nicotinic acid derivative featuring a hexyl chain substituted with a thiocyanate (-SCN) group at the sixth carbon. The thiocyanate group introduces unique electronic and steric properties, distinguishing it from other nicotinic acid esters in terms of chemical reactivity and biological interactions.
Properties
CAS No. |
101952-78-7 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
6-thiocyanatohexyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c14-11-18-9-4-2-1-3-8-17-13(16)12-6-5-7-15-10-12/h5-7,10H,1-4,8-9H2 |
InChI Key |
IESWZNJPBAPLIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCCSC#N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCCSC#N |
Other CAS No. |
101952-78-7 |
Synonyms |
6-thiocyanatohexyl pyridine-3-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nicotinic Acid Esters
Structural and Physicochemical Properties
The membrane partitioning behavior and hydrophobicity of nicotinic acid esters are strongly influenced by alkyl chain length and substituents. Below is a comparative analysis:
Table 1: Key Properties of Nicotinic Acid Esters
Notes:
- log P Trends : Longer alkyl chains (e.g., C8) exhibit higher DPPC/water partition coefficients due to increased hydrophobicity, correlating with enhanced membrane integration .
- Phase Transition Effects : Hexyl (C6) and octyl (C8) esters eliminate the pretransition phase of DPPC bilayers at lower concentrations and broaden the main gel-to-fluid transition, indicating deeper penetration into the acyl chain region .
Functional Group Comparisons
Thiocyanatohexyl vs. NHS Ester ()
- Nicotinic Acid N-Hydroxysuccinimide (NHS) Ester : Reactive toward amine groups, enabling bioconjugation in drug delivery systems. Its applications focus on covalent bonding with proteins or peptides .
- 6-Thiocyanatohexyl Ester: The -SCN group may exhibit nucleophilic reactivity toward thiols (-SH), suggesting utility in targeting cysteine-rich proteins or forming disulfide linkages.
Cytotoxicity Trends ()
Longer-chain esters (C6, C8) show higher cytotoxicity correlated with increased membrane disruption. For example:
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